Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-,monohydrochloride, (E)-
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Overview
Description
Piperazine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-4-(3-oxo-3-(1-pyrrolidinyl)propyl)-, monohydrochloride, (E)- is a complex organic compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include piperazine, benzodioxole derivatives, and pyrrolidine derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining piperazine with benzodioxole derivatives under acidic or basic conditions.
Acylation Reactions: Introducing the acyl group to the piperazine ring.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to favor desired reactions.
Purification Techniques: Employing chromatography or crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, piperazine derivatives are often studied for their potential pharmacological activities. This compound might exhibit properties such as enzyme inhibition or receptor binding.
Medicine
Piperazine derivatives are known for their potential therapeutic applications. This compound could be investigated for its efficacy in treating certain medical conditions, such as parasitic infections or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
Benzodioxole Derivatives: Compounds containing the benzodioxole moiety, often studied for their pharmacological properties.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, known for their diverse biological activities.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
97181-31-2 |
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Molecular Formula |
C21H28ClN3O4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperazin-1-yl]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27N3O4.ClH/c25-20(6-4-17-3-5-18-19(15-17)28-16-27-18)24-13-11-22(12-14-24)10-7-21(26)23-8-1-2-9-23;/h3-6,15H,1-2,7-14,16H2;1H/b6-4+; |
InChI Key |
XYVGOQRFVDOCJN-CVDVRWGVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4.Cl |
Origin of Product |
United States |
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